molecular formula C5H6N4O2 B2954568 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid CAS No. 1955554-93-4

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2954568
CAS No.: 1955554-93-4
M. Wt: 154.129
InChI Key: KJWYPPMAEGLPIL-UHFFFAOYSA-N
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Description

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol It is characterized by the presence of a tetrazole ring attached to a cyclopropane carboxylic acid moiety

Mechanism of Action

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their electron-donating and electron-withdrawing properties . They are often used as bioisosteres of carboxylic acids , which suggests that they may target enzymes or receptors that typically interact with carboxylic acids.

Mode of Action

The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions , suggesting that the compound may interact with its targets through such mechanisms.

Biochemical Pathways

Tetrazoles have been shown to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids , which suggests that the compound may have good bioavailability due to its ability to penetrate cell membranes more easily .

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of tetrazoles has been shown to proceed readily in water with zinc salts as catalysts , suggesting that the compound may be stable in aqueous environments

Chemical Reactions Analysis

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other tetrazole-containing compounds, such as:

Properties

IUPAC Name

1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c10-4(11)5(1-2-5)9-3-6-7-8-9/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWYPPMAEGLPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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